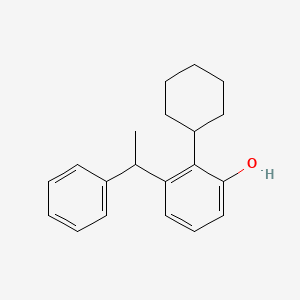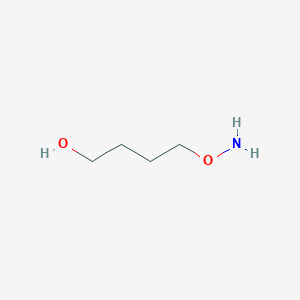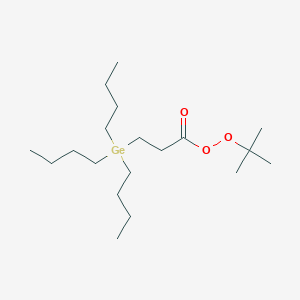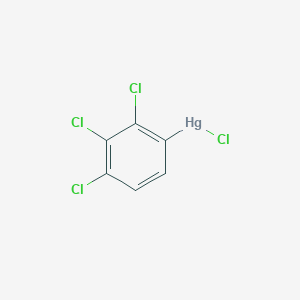![molecular formula C9H16N4O B14404297 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole CAS No. 87996-14-3](/img/structure/B14404297.png)
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole is an organic compound that features a tetrazole ring substituted with a butenyl ether and a tert-butyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole typically involves the reaction of a tetrazole precursor with a butenyl ether under specific conditions. One common method involves the use of tert-butyl azide and butenyl alcohol in the presence of a catalyst to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: Tetrazole derivatives are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: This compound can be used in the development of pharmaceuticals due to its stability and bioactivity.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The butenyl ether and tert-butyl groups can influence the compound’s binding affinity and selectivity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar butenyl group and tert-butyl substitution but differs in the core structure, which is an indole rather than a tetrazole.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another similar compound with a different core structure and functional groups.
Uniqueness
5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole is unique due to its tetrazole core, which imparts specific stability and biological activity not found in other similar compounds
Properties
CAS No. |
87996-14-3 |
|---|---|
Molecular Formula |
C9H16N4O |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-but-3-enoxy-1-tert-butyltetrazole |
InChI |
InChI=1S/C9H16N4O/c1-5-6-7-14-8-10-11-12-13(8)9(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI Key |
AYZFADMLXQXJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


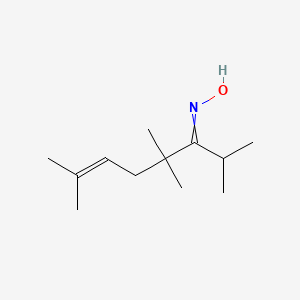
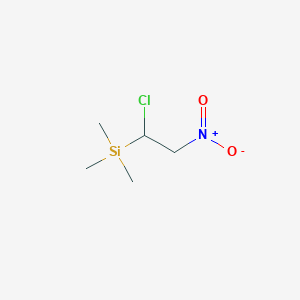
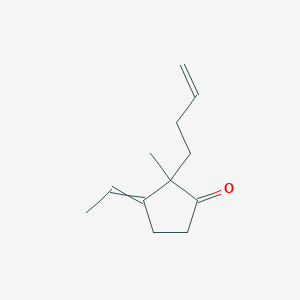
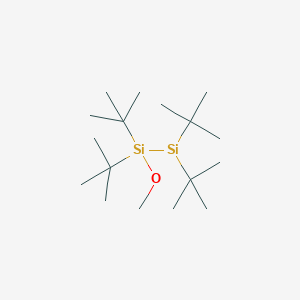
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
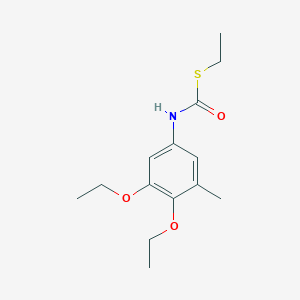
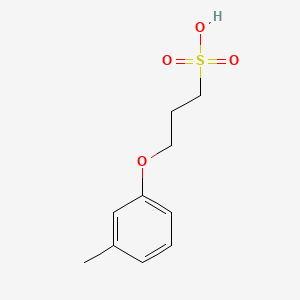
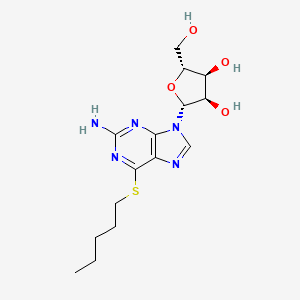
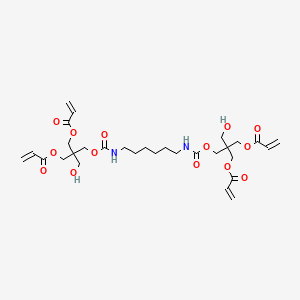
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
